3,4,5-Trimethoxybenzyl chloride
Overview
Description
3,4,5-Trimethoxybenzyl chloride: is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . It is a derivative of benzyl chloride where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl chloride can be synthesized from 3,4,5-trimethoxybenzyl alcohol through chlorination. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination of 3,4,5-trimethoxybenzyl alcohol can be performed using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a catalyst to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3,4,5-Trimethoxybenzyl chloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used.
Major Products Formed:
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxybenzyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzyl derivatives which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic properties. It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The presence of electron-donating methoxy groups on the benzene ring increases the electrophilicity of the benzyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzyl position.
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzoyl chloride
Comparison: 3,4,5-Trimethoxybenzyl chloride is unique due to its reactivity as a benzyl chloride derivative with three methoxy groups. This makes it more reactive in nucleophilic substitution reactions compared to its analogs like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid, which are primarily used in oxidation and reduction reactions . The presence of the methoxy groups also influences the compound’s solubility and stability, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-(chloromethyl)-1,2,3-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUQNNAKXZSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191741 | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-30-0 | |
Record name | 3,4,5-Trimethoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3840-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes for producing 3,4,5-Trimethoxybenzyl chloride?
A1: Two main synthetic routes have been reported:
- Route 1 [, ]: This two-step approach starts with the reduction of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzyl alcohol. This can be achieved using sodium borohydride (NaBH4) [] or catalytic hydrogenation with Raney Nickel []. Subsequently, the alcohol is chlorinated using concentrated hydrochloric acid [] or Vilsmeier reagent [] to yield this compound.
- Route 2 []: This route utilizes this compound as a starting material for synthesizing various organometallic palladium complexes. While not a direct synthesis of the compound itself, this route highlights its utility as a building block in organometallic chemistry.
Q2: What is the reported yield for these synthetic routes?
A2: Route 1 utilizing NaBH4 and hydrochloric acid reports a 67% overall yield []. Route 1 using Raney Nickel and Vilsmeier reagent boasts a significantly higher overall yield of 94% [].
Q3: What are the applications of this compound in chemical synthesis?
A3: this compound serves as a versatile building block in organic and organometallic synthesis. One notable application is its use in synthesizing water-soluble palladium(II) complexes []. These complexes, bearing the 2,3,4-trimethoxy-6-(ethoxymethyl)phenyl ligand derived from this compound, are valuable for forming carbon-carbon bonds. They exhibit reactivity with various alkynes, leading to the formation of highly functionalized organic spirocycles [].
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